3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine
Overview
Description
3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine is a chemical compound with the molecular formula C16H18BrNO and a molecular weight of 320.22 . It is primarily used in biochemical research, particularly in the field of proteomics . The compound features a piperidine ring bonded to a naphthyl group through an ether linkage, with a bromine atom attached to the naphthyl ring.
Preparation Methods
The synthesis of 3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 1-bromo-2-naphthol and piperidine.
Reaction Conditions: The 1-bromo-2-naphthol is reacted with piperidine in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production: Industrial production methods may involve optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine involves its interaction with specific molecular targets. The bromine atom on the naphthyl ring can participate in halogen bonding, influencing the compound’s binding affinity and selectivity . The piperidine ring can interact with biological receptors, modulating their activity and leading to various biochemical effects .
Comparison with Similar Compounds
3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine can be compared with similar compounds, such as:
3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine: This compound has a bromine atom at a different position on the naphthyl ring, which can affect its reactivity and binding properties.
Other Naphthyl Piperidine Derivatives: Compounds with different substituents on the naphthyl or piperidine rings can exhibit varying chemical and biological activities.
Properties
IUPAC Name |
3-[(1-bromonaphthalen-2-yl)oxymethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c17-16-14-6-2-1-5-13(14)7-8-15(16)19-11-12-4-3-9-18-10-12/h1-2,5-8,12,18H,3-4,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOXBKMTQNDQBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=C(C3=CC=CC=C3C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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